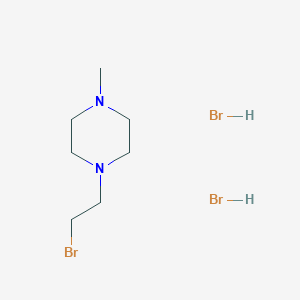

![molecular formula C15H18N2O4S B2764547 N-(benzo[d][1,3]dioxol-5-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide CAS No. 1351643-92-9](/img/structure/B2764547.png)

N-(benzo[d][1,3]dioxol-5-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

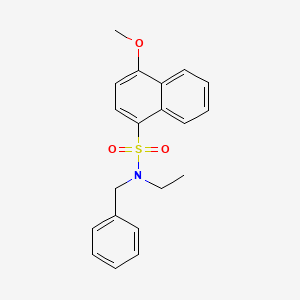

Benzodioxole compounds are a class of organic compounds that contain a benzene ring fused to a 1,3-dioxole ring . They have been studied for their potential medicinal properties .

Synthesis Analysis

The synthesis of benzodioxole compounds can vary depending on the specific compound. For example, one study describes the synthesis of benzodioxol-carboxamide derivatives . Another study discusses the synthesis of benzodioxole compounds for their cytotoxic activity against various cancer cell lines .Molecular Structure Analysis

The molecular structure of benzodioxole compounds can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC, and more .Chemical Reactions Analysis

The chemical reactions involving benzodioxole compounds can be complex and depend on the specific compound and conditions. One study discusses the synthesis of benzodioxole compounds and their reactions in the context of their cytotoxic activity .Physical And Chemical Properties Analysis

The physical and chemical properties of benzodioxole compounds can be analyzed using various techniques. For example, one source provides information on the physicochemical properties, pharmacokinetics, and medicinal chemistry of a specific benzodioxole compound .Wissenschaftliche Forschungsanwendungen

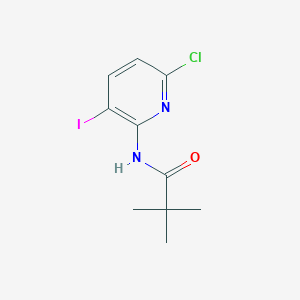

- Notably, 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited promising IC50 values against CCRF-CEM and MIA PaCa-2 cells .

- Further mechanistic studies revealed that 3-N-2-methylquinoline 20 induced apoptosis in CCRF-CEM cancer cells, making it a potential candidate for further optimization .

- The sensor was modified on a glassy carbon electrode (GCE) with a conducting Nafion polymer matrix via an electrochemical approach under ambient conditions .

- Previous structure-activity studies have identified key features for indole-based antitubulin agents, including specific substitutions at various positions on the indole ring .

- The compound’s structure may serve as a template for further optimization to develop more potent analogs and deepen our understanding of indole-based anticancer molecules .

Anticancer Activity

Lead Ion Sensor

Antitubulin Agents

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

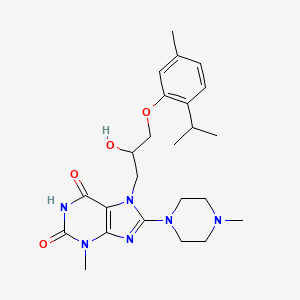

The future directions for research on benzodioxole compounds could involve further investigation of their potential medicinal properties, such as their anticancer activity . Additionally, the development of new synthesis methods and the study of their mechanisms of action could also be areas of future research .

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c18-14(16-11-1-2-12-13(9-11)20-10-19-12)17-5-3-15(4-6-17)21-7-8-22-15/h1-2,9H,3-8,10H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMZIJCZRVWEHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCS2)C(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Fluorophenyl)methyl]-N'-(2-methoxy-4-methylsulfanylbutyl)oxamide](/img/structure/B2764468.png)

![2-Cyclopropyl-4-methyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine](/img/structure/B2764470.png)

![4-(dimethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2764478.png)

![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2764479.png)

![(Z)-ethyl 1-isobutyl-5-oxo-2-((3-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2764480.png)

![1-(3,5-Dimethylphenyl)-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrazin-2-one](/img/structure/B2764482.png)

![N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-3-(trifluoromethyl)aniline](/img/structure/B2764485.png)